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Basaljel

Cat. No.: B082648
CAS No.: 12538-82-8
M. Wt: 186.03 g/mol
InChI Key: OENJZQFHILJLAW-UHFFFAOYSA-L
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Description

Historical Trajectories in the Chemical Investigation of Basic Aluminum Carbonates

While the history of aluminum metal itself dates back to the early 19th century, the specific investigation of its carbonate compounds is a more recent endeavor. americanelements.com Early challenges in this area were marked by the inherent instability of simple aluminum carbonate, which readily hydrolyzes. aluminummanufacturers.orgstackexchange.com This instability led many to believe that such compounds could not be isolated.

A significant portion of the historical research into basic aluminum carbonates has been driven by their practical applications. For instance, the reaction between aluminum sulfate (B86663) and sodium bicarbonate, which produces aluminum hydroxide (B78521) and carbon dioxide, formed the basis of an early fire extinguisher developed by Aleksandr Loran in 1904. wikipedia.org

In the mid-20th century, patents began to emerge detailing processes for the preparation of basic aluminum carbonate gels. A notable example is a 1962 patent that describes reacting sodium carbonate with aluminum sulfate in a dilute alkaline aqueous medium to produce these gels. google.com This work was significant as it also outlined the subsequent hydrolysis of these gels to form fibrous colloidal alumina (B75360) monohydrate, highlighting the role of basic aluminum carbonate as a chemical intermediate. google.com A 1978 study published in the Journal of Pharmaceutical Sciences detailed the production of amorphous aluminum hydroxycarbonate through the titration of sodium carbonate with aluminum nitrate (B79036), providing insights into its non-stoichiometric nature and the influence of pH on its composition. nih.gov

Theoretical Frameworks for Understanding Complex Inorganic Carbonate Systems

The study of complex inorganic carbonate systems, such as basic aluminum carbonate, relies on several key theoretical frameworks to understand their formation, stability, and reactivity.

Thermodynamics and Kinetics: Thermodynamic principles are crucial for predicting the stability of various carbonate species under different conditions of temperature, pressure, and pH. pnnl.gov For instance, thermodynamic data helps in modeling geochemical processes and CO₂ sequestration where carbonate reactions are central. pnnl.gov Kinetic studies, on the other hand, provide insights into the rates and mechanisms of reactions involving carbonates, such as their thermal decomposition. mdpi.comstet-review.org The kinetics of carbonate decomposition are often complex and may not follow simple reaction orders, being influenced by factors like sample weight and heating rate. stet-review.org

Computational Chemistry: Modern computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the electronic structure and reactivity of carbonate compounds at the molecular level. rsc.orgosti.gov DFT calculations can be used to understand thermodynamic parameters of CO₂ capture by organic molecules to form ionic organic alkyl-carbonates. rsc.org These computational studies can also predict the behavior of carbonates under extreme conditions, such as those found in the Earth's mantle, and can help in the design of new materials. acs.org

Aqueous Carbonate Equilibria: In aqueous systems, the behavior of inorganic carbonates is governed by a complex set of equilibria involving dissolved carbon dioxide, carbonic acid, bicarbonate, and carbonate ions. acs.org Understanding these equilibria is essential for controlling the synthesis of basic aluminum carbonates, where pH plays a critical role in determining the final product. nih.gov The speciation of carbonate and silicate (B1173343) in solution is coupled through pH, which is a key factor in the formation of inorganic precipitation systems. mdpi.com

Fundamental Significance of Basic Aluminum Carbonate Compounds in Inorganic Research

Basic aluminum carbonate holds considerable significance in inorganic research, primarily due to its role as a versatile precursor in materials synthesis and its applications in catalysis.

Precursor for Advanced Materials: One of the most significant applications of basic aluminum carbonate is as a precursor for the synthesis of high-surface-area aluminum oxide (alumina, Al₂O₃). Through a process of calcination (heating to a high temperature), basic aluminum carbonate decomposes to yield alumina with a controlled porosity and high surface area. This makes it a valuable starting material for creating advanced ceramics and catalytic materials. The pore volume of alumina derived from basic aluminum carbonate can be significantly higher than that obtained from aluminum hydroxide, which is beneficial for catalytic applications.

Role in Catalysis: The mesoporous alumina derived from basic aluminum carbonate is widely used as a catalyst and catalyst support in various chemical processes. Its high surface area and tailored pore structure provide a large number of active sites for catalytic reactions. A key application is in petroleum cracking. While more specialized aluminum complexes may offer higher efficiency in certain reactions, the cost-effective synthesis of basic aluminum carbonate makes it an attractive option for large-scale applications.

Chemical Intermediate: Basic aluminum carbonates serve as important intermediates in the synthesis of other aluminum compounds. For example, they can be hydrolyzed to produce fibrous colloidal alumina monohydrate (boehmite), a material with its own set of applications. google.com The ability of basic aluminum carbonate to be easily converted to other aluminum compounds, such as the oxide, makes it a versatile building block in inorganic synthesis. americanelements.com

Interactive Data Tables

Table 1: Chemical Properties of Basic Aluminum Carbonate

PropertyValueSource
AppearanceWhite powder or lumps wikipedia.org
Solubility in waterInsoluble wikipedia.orgottokemi.com
Solubility in acidsSoluble in hot hydrochloric or sulfuric acid wikipedia.org
NatureBasic salt wikipedia.org

Table 2: Comparison of Alumina Precursors

PrecursorKey CharacteristicsResulting Alumina PropertiesSource
Basic Aluminum CarbonateContains both hydroxyl and carbonate groupsHigh surface area, superior pore volume (0.8–1.2 cm³/g)
Aluminum HydroxideContains only hydroxyl groupsLower pore volume (0.3–0.6 cm³/g)

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH8Al2O7 B082648 Basaljel CAS No. 12538-82-8

Properties

CAS No.

12538-82-8

Molecular Formula

CH8Al2O7

Molecular Weight

186.03 g/mol

InChI

InChI=1S/CH2O3.2Al.4H2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;4*1H2/q;2*+1;;;;/p-2

InChI Key

OENJZQFHILJLAW-UHFFFAOYSA-L

SMILES

C(=O)(O[Al])O[Al].O.O.O.O

Canonical SMILES

C(=O)(O[Al])O[Al].O.O.O.O

Synonyms

aluminum basic carbonate
aluminum hydroxycarbonate gel
Basaljel
basic aluminum carbonate gel

Origin of Product

United States

Synthetic Methodologies for Basic Aluminum Carbonate Compounds

Precipitation Techniques for Aluminum Carbonate Gel Synthesis

Precipitation is a widely employed method for synthesizing basic aluminum carbonate gels, relying on the controlled reaction of aluminum salts with carbonate sources in an aqueous medium.

Controlled hydrolysis and co-precipitation are fundamental to forming basic aluminum carbonate gels. These methods typically involve reacting soluble aluminum salts with carbonate-containing reagents under carefully managed conditions. Aluminum salts such as aluminum sulfate (B86663), aluminum chloride, and sodium aluminate serve as common aluminum precursors. google.comgoogle.com Carbonate sources often include sodium carbonate, ammonium (B1175870) bicarbonate, or the direct introduction of carbon dioxide in the presence of ammonium or alkali metal hydroxides. google.comgoogle.com

A critical aspect of these approaches is maintaining a precise pH range during the reaction. For instance, a pH range of 5.5 to 7.0, or sometimes 8 to 10, is often maintained to prevent the adsorption of undesirable foreign ions and to avoid the premature precipitation of aluminum hydroxide (B78521) by-products. google.comgoogle.com For example, a basic aluminum carbonate gel can be prepared by reacting sodium aluminate, aluminum chloride, and carbon dioxide at a controlled pH of 6.5 ± 0.1. google.com Another common synthesis involves the reaction of aluminum sulfate with sodium bicarbonate. testbook.com The hydrolysis of aluminum salts in the presence of carbon dioxide can lead to the formation of stable aluminum hydroxycarbonate gels, which retain their gelatinous nature even after aging. mdpi.com

The chemical nature of the precursors significantly influences the morphology of the resulting basic aluminum carbonate products. Different aluminum sources can lead to distinct structural characteristics. For example, precursors prepared from aluminum sulfate, aluminum chloride, or aluminum nitrate (B79036) have been observed to exhibit a rod-like morphology. mdpi.com

Table 1: Influence of Precursor Chemistry and Conditions on Basic Aluminum Carbonate Gel Synthesis

Aluminum SourceCarbonate Source / PrecipitantpH RangeObserved Morphology / CharacteristicsReference
Aluminum SulfateSodium Bicarbonate-Produces CO₂ and Al(OH)₃, stabilizing the compound testbook.com
Aluminum ChlorideSodium Carbonate / CO₂5.5-7.0Rod-like precursors, controlled purity google.comgoogle.commdpi.com
Sodium AluminateCO₂ with NH₄OH/Alkali Hydroxide6.8 ± 0.2Stable aluminum hydroxycarbonate gel google.comgoogle.commdpi.com
Aluminum Nitrate--Rod-like precursors mdpi.com
Al(OH)₃ / Al₂O₃Carbonate source (e.g., Na₂CO₃)8-10Controlled precipitation, avoids by-products

Sol-Gel Processing Routes for Aluminum Carbonate Materials

Sol-gel processing is a versatile chemical technique used for synthesizing various materials, including aluminum carbonate compounds, by transitioning from a liquid solution (sol) to a solid network (gel).

The sol-gel method involves the hydrolysis and partial condensation of precursors to form a colloidal suspension, known as a sol, which subsequently transforms into a gel. rsc.orgmdpi.com For aluminum-based materials, common precursors include aluminum alkoxides (e.g., aluminum isopropoxide), inorganic aluminum salts, or aluminum oxide hydroxide (boehmite). mdpi.commdpi.com The hydrolysis of aluminum alkoxides can yield either boehmite or amorphous aluminum monohydroxide, depending on the reaction temperature. mdpi.com

The kinetics of sol formation are significantly influenced by several parameters. These include the nature of the organic (R) group in alkoxide precursors, the precise ratio of water to alkoxide, and the presence and concentration of catalysts (either acidic or basic). rsc.org Aluminum salts, when subjected to basic conditions, undergo hydrolysis and condensation to form aluminum oxide hydroxide gels. mdpi.com

Gelation in sol-gel processes occurs through polycondensation reactions, leading to the formation of metal-oxo-metal or metal-hydroxy-metal bonds, which establish the gel network. rsc.org Following gelation, the aging step is crucial for the structural evolution of the material. During aging, condensation reactions continue within the gel network, often resulting in syneresis, a process where the network shrinks and expels solvent. rsc.orgfrontiersin.org

Key mechanisms that occur during aging include Ostwald ripening, coarsening, sintering, and syneresis. These processes are highly sensitive to external factors such as concentration, pH, temperature, and the duration of the aging period. frontiersin.org For instance, aging can contribute to the reinforcement of alcogels and can lead to a decrease in surface area, while also affecting the pore size and volume of the final material. frontiersin.org In the context of aluminum hydroxycarbonate gels, aging can increase their viscosity and the equilibrium water tension, concurrently decreasing their capillary conductivity. nih.gov The gelation time itself can be precisely controlled by manipulating the pH and temperature of the reaction system. acs.org

Table 2: Key Parameters and Effects in Sol-Gel Processing of Aluminum Carbonate Materials

Process StageKey ParametersEffects on Structure/PropertiesReference
Sol FormationPrecursor Type (Alkoxides, Salts)Determines initial species, influences hydrolysis pathway rsc.orgmdpi.commdpi.com
Water:Alkoxide RatioControls hydrolysis rate and extent rsc.org
Catalyst (Acid/Base)Influences reaction rates, gel structure rsc.org
GelationPolycondensationForms metal-oxo-metal/metal-hydroxy-metal bonds, network formation rsc.org
AgingConcentration, pH, Temperature, TimeOstwald ripening, coarsening, sintering, syneresis; affects viscosity, surface area, pore size, and volume nih.govfrontiersin.org

Hydrothermal and Solvothermal Synthesis of Crystalline Basic Aluminum Carbonates

Hydrothermal and solvothermal synthesis methods are advanced techniques employed to produce crystalline basic aluminum carbonates, often with controlled morphologies and enhanced crystallinity, by conducting reactions in sealed vessels under elevated temperatures and pressures.

Hydrothermal synthesis involves reactions in aqueous solutions at high temperatures (typically above 100°C) and pressures, allowing for the dissolution and recrystallization of materials. researchgate.netariel.ac.ilmdpi.com Solvothermal synthesis is a similar approach but utilizes non-aqueous solvents, which can offer different solubility and reactivity profiles, leading to unique product characteristics. mdpi.comrsc.orgacs.org

These methods are particularly effective for synthesizing crystalline forms of basic aluminum carbonate, such as ammonium aluminum carbonate hydroxide (AACH), which can exhibit various nanostructures like nanoplatelets, nanofibers, or rods. researchgate.netariel.ac.ilpsu.edudntb.gov.ua Dawsonite (B1143670) (NaAlCO₃(OH)₂), a specific sodium aluminum hydroxycarbonate mineral, can also be formed through hydrothermal reactions involving sodium carbonate, aluminum hydroxide, and carbon dioxide in alkaline environments.

Microwave-assisted solvothermal processes have demonstrated the ability to rapidly prepare basic aluminum carbonate (Al(OH)CO₃) porous nanospheres, which are notable for their exceptionally large surface areas. rsc.orgsemanticscholar.orgscribd.com The morphology and properties of the final product in hydrothermal synthesis are highly sensitive to several key parameters, including pH, temperature, and the concentration of precursors. For instance, manipulating the amount of urea (B33335) in a hydrothermal system can precisely control the formation of AACH rods. researchgate.netpsu.edudntb.gov.ua The elevated temperatures and pressures characteristic of hydrothermal methods generally lead to enhanced crystallinity of the synthesized materials.

Table 3: Characteristics of Hydrothermal/Solvothermal Synthesis of Basic Aluminum Carbonates

Method TypeSolventTypical ConditionsExample ProductsKey Influencing FactorsReference
HydrothermalAqueousElevated T & PAACH (nanoplatelets, nanofibers, rods), DawsonitepH, Temperature, Precursor Concentration researchgate.netariel.ac.ilpsu.edudntb.gov.ua
SolvothermalNon-aqueousElevated T & PAl(OH)CO₃ porous nanospheresSolvent type, Temperature, Precursor type rsc.orgacs.orgsemanticscholar.orgscribd.com

Structural Elucidation and Advanced Characterization of Basic Aluminum Carbonate Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for understanding the local atomic environments and chemical bonding within basic aluminum carbonate structures.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Aluminum and Carbon Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local structural details of basic aluminum carbonate compounds, particularly by focusing on the 27Al and 13C nuclei. This technique provides insights into the coordination environments of aluminum and the speciation of carbonate groups.

Aluminum (27Al NMR): 27Al NMR is highly sensitive to the coordination environment of aluminum. In basic aluminum carbonate and related aluminum oxyhydroxides or hydroxides, aluminum can exist in various coordination states, including tetrahedral, pentahedral, and octahedral. Octahedrally coordinated aluminum species typically exhibit intense peaks in the 27Al NMR spectra around 8.4 ppm scribd.com. The ability to distinguish these different coordination environments is critical for understanding the structural framework of these complex materials scribd.comtandfonline.com.

Carbon (13C NMR): 13C NMR provides detailed information about the different carbonate species present and their interactions with the aluminum matrix. This includes distinguishing between free carbonate ions, bidentate carbonates, and bicarbonate species. Characteristic chemical shifts for carbonate groups in such systems are often observed around 170-172 ppm. Bicarbonate species may appear around 161.2 ppm, while bidentate carbonate species can be identified by signals around 163.6 ppm and 166.0 ppm arxiv.orgacs.org. The presence and relative intensities of these peaks can indicate the nature of carbonate incorporation and its interaction with the aluminum framework arxiv.orgacs.org.

Detailed Research Findings: Studies utilizing solid-state NMR have provided significant insights. For instance, 27Al NMR has been employed to characterize aluminum coordination in basic aluminum carbonate gels and layered double hydroxides, revealing the prevalence of octahedral Al sites scribd.comtandfonline.com. Similarly, 13C NMR studies on aluminum-containing materials have shown distinct signals for various carbonate species adsorbed on or incorporated into the material, indicating their specific bonding configurations arxiv.orgacs.org.

Table 1: Representative Solid-State NMR Chemical Shifts for Basic Aluminum Carbonate Compounds

NucleusChemical Shift (ppm)Assignment / Coordination EnvironmentReference
27Al~8.4Octahedrally coordinated Al scribd.com
13C~170-172Carbonate groups arxiv.org
13C~161.2Bicarbonate species acs.org
13C~163.6, ~166.0Bidentate carbonate species acs.org

Vibrational Spectroscopy (Infrared and Raman) for Carbonate Speciation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers complementary information about the molecular vibrations and functional groups within basic aluminum carbonate compounds. These methods are particularly effective for identifying and speciating carbonate ions.

Principles: IR spectroscopy measures the absorption of specific wavelengths of infrared light, which corresponds to molecular vibrations, making it sensitive to polar functional groups like O-H and C=O nanografi.comacs.org. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing information about different vibrational modes, and is generally more sensitive to nonpolar bonds nanografi.comacs.org. Due to their different selection rules, IR and Raman provide complementary vibrational fingerprints of a material nanografi.comacs.org.

Carbonate Identification: For basic aluminum carbonate and related materials, characteristic absorption and scattering bands are observed for carbonate ions. In carbonate-rich aluminum hydroxide (B78521) gels, a broad Raman peak around 1120 cm-1 is typically assigned to the symmetric stretching mode of the carbonate unit rsc.org. Other characteristic Raman peaks for carbonate symmetric stretching modes often fall within the 1060-1130 cm-1 range rsc.orgresearchgate.net. Asymmetric stretching modes (ν3) may appear as weak Raman peaks near 1400 cm-1 researchgate.net. Infrared spectra of basic aluminum carbonate gels have shown distinct adsorption bands at wavelengths such as 3.05, 3.25, 4.80, 5.08, 8.70, 9.11, and 13.2 microns google.com.

Speciation: These techniques can help differentiate between various carbonate coordination modes, such as free carbonate ions, monodentate, or bidentate coordination to aluminum centers, and the presence of bicarbonate. The specific positions and intensities of these bands provide clues about the local environment and bonding of the carbonate species within the aluminum matrix mdpi.comacs.orgresearchgate.net.

Detailed Research Findings: Vibrational spectroscopy has been widely applied to basic aluminum carbonates. For example, studies have used IR to characterize basic aluminum carbonate gels, identifying specific bands related to their composition google.com. Research on aluminum hydroxide gel containing carbonate has identified a broad Raman peak at 1120 cm-1, attributed to the symmetric stretching mode of carbonate rsc.org. Furthermore, IR spectroscopy has been used to identify structural and surface rearrangements in hydrotalcites, which are layered metal hydroxides containing aluminum and carbonate .

Table 2: Characteristic Vibrational Bands for Carbonate in Aluminum Carbonate Compounds

Spectroscopy TypeWavenumber (cm-1)Assignment / ModeReference
Raman~1120 (broad)Symmetric stretching mode (ν1) of carbonate rsc.org
Raman1060-1130Symmetric stretching mode (ν1) of carbonate rsc.org
Raman~1400 (weak)Asymmetric stretching mode (ν3) of carbonate researchgate.net
IR3.05, 3.25 micronsO-H stretching (related to hydration/hydroxide) google.com
IR4.80, 5.08 micronsCarbonate-related modes google.com
IR8.70, 9.11, 13.2 micronsVarious structural/carbonate modes google.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing the elemental composition, chemical states, and oxidation states of basic aluminum carbonate compounds. It provides insights into the outermost few nanometers of the material.

Surface Analysis: XPS is used to determine the elemental composition of the surface, specifically identifying aluminum (Al), carbon (C), and oxygen (O) thermofisher.comthermofisher.com. Given that aluminum is a highly reactive metal, its surface is almost always covered by an oxide layer, which can be hydrated and react with atmospheric carbon dioxide to form surface carbonates thermofisher.comthermofisher.com.

Chemical States: XPS can differentiate between various chemical states of carbon and oxygen. For carbon, it can distinguish between carbonate carbon (e.g., around 290.5 eV) and adventitious hydrocarbon contamination (e.g., around 285.0 eV) researchgate.netaip.org. For oxygen, XPS can identify different species such as oxygen in Al-O bonds, C-O bonds, and O-H (hydroxide) groups, as well as oxygen within carbonate (O-C=O) structures (e.g., peak at 532.5 eV for O-C bonding, and 533.7 eV for carbonates) thermofisher.comthermofisher.comresearchgate.net. The Al2p peak for aluminum compounds like aluminum oxide is typically symmetric thermofisher.comthermofisher.com.

Oxidation States: By analyzing the binding energies of core-level electrons, XPS provides information about the oxidation states of the elements present. This is particularly useful for confirming the Al(III) state and the oxidation state of carbon in carbonate.

Detailed Research Findings: XPS has been applied to study the surface chemistry of aluminum-containing materials, including the formation of surface carbonates. For instance, studies have shown that aluminum oxide surfaces readily form surface carbonates upon exposure to carbon dioxide thermofisher.comthermofisher.com. Research on magnesium alloys, which can form magnesium carbonate on their surface, also highlights the presence of carbonate peaks in C1s XPS spectra around 290.5 eV, and oxygen peaks related to O-C bonding and carbonates researchgate.net.

Table 3: Representative XPS Binding Energies for Basic Aluminum Carbonate Compounds

ElementCore LevelBinding Energy (eV)Assignment / Chemical StateReference
CarbonC1s~285.0Adventitious hydrocarbon researchgate.netaip.org
CarbonC1s~290.5Carbonate researchgate.net
OxygenO1s~532.5O-C bonding researchgate.net
OxygenO1s~533.7Carbonate researchgate.net
AluminumAl2p(Variable)Aluminum oxide and/or hydroxide thermofisher.comthermofisher.com

Diffraction and Imaging Methodologies

Diffraction and imaging techniques provide crucial information about the long-range order, crystalline phases, and morphological characteristics of basic aluminum carbonate compounds.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in basic aluminum carbonate samples and determining their lattice parameters. Given that these compounds can range from amorphous to semi-crystalline or highly crystalline, XRD provides critical insights into their structural order.

Phase Identification: XRD patterns are unique fingerprints for crystalline materials. For basic aluminum carbonate, XRD helps identify specific crystalline phases such as dawsonite (B1143670) (NaAlCO3(OH)2) or ammonium (B1175870) aluminum carbonate hydroxide (AACH, NH4Al(OH)2CO3), which are known to contain aluminum and carbonate wikipedia.orgaip.orgresearchgate.netresearchgate.net. The presence of sharp diffraction peaks indicates crystallinity, while broad or absent peaks suggest an amorphous nature arxiv.orgaip.orgresearchgate.net.

Phase Transformations: XRD is also used to monitor phase transformations, such as the conversion of precursors (e.g., γ-AlOOH) to basic aluminum carbonate compounds or their decomposition into alumina (B75360) upon calcination aip.orgresearchgate.netresearchgate.net.

Detailed Research Findings: Studies on ammonium aluminum carbonate hydroxide (AACH) have extensively used XRD to confirm its formation and crystallinity. For example, research has shown that AACH rods can be controllably prepared hydrothermally, with XRD patterns confirming phase identification aip.org. The effect of synthesis parameters, such as the molar ratio of urea (B33335) to aluminum, on the yield and purity of AACH has been investigated using XRD, showing that pure AACH can be obtained under optimal conditions aip.org. Furthermore, XRD has been used to compare AACH-derived alumina with boehmite-derived alumina, revealing differences in their textural properties after calcination researchgate.net.

Table 4: Crystalline Phases and Lattice Parameters (Example: Dawsonite-like Structures)

CompoundChemical FormulaCrystal SystemLattice Parameters (Å)Reference
DawsoniteNaAlCO3(OH)2Orthorhombica, b, c (variable) wikipedia.org
Ammonium Aluminum Carbonate HydroxideNH4Al(OH)2CO3Monoclinica, b, c, β (variable) aip.orgresearchgate.net
Synthetic Mg-Al Carbonate HydroxideMg6Al2CO3(OH)16·4H2OHexagonala: 6.14, c: 15.61 msaweb.org

Electron Microscopy (TEM, SEM) for Nanostructure and Morphology Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology, particle size, and nanostructure of basic aluminum carbonate compounds. These techniques provide direct visual evidence of the material's physical form.

Influence of Synthesis Conditions: These techniques are crucial for understanding how synthesis parameters (e.g., pH, temperature, reactant concentrations) influence the resulting morphology and nanostructure. Different synthesis routes can lead to a variety of forms, such as nanospheres, nanorods, or nanoplatelets scribd.comaip.orgresearchgate.netatlantis-press.comresearchgate.netjst.go.jp.

Detailed Research Findings: Numerous studies have employed SEM and TEM to characterize basic aluminum carbonate materials. For example, the morphology of ammonium aluminum carbonate hydroxide (AACH) has been extensively studied, showing that it can form rod-like structures with diameters of approximately 500 nm and lengths of 10 µm under specific hydrothermal conditions aip.org. SEM and TEM images have also revealed that the morphology and aspect ratios of AACH nanoparticles are significantly influenced by pH values during preparation atlantis-press.com. Furthermore, TEM has been used to observe the morphology of aluminum carbonate hydroxide nanospheres, confirming their spherical shape and stability in water scribd.com. The transformation of γ-AlOOH clusters to AACH rods during synthesis has also been visualized using FESEM and TEM aip.org.

Table 5: Observed Morphologies of Basic Aluminum Carbonate Compounds

Compound / PrecursorObserved MorphologyInfluencing Factor (Example)Reference
Ammonium Aluminum Carbonate HydroxideRods (500 nm diameter, 10 µm length)Urea to Al molar ratio aip.org
Ammonium Aluminum Carbonate HydroxideNanoplatelets, NanofiberspH values atlantis-press.com
Aluminum Carbonate HydroxideNanospheresSynthesis method scribd.com
γ-AlOOH (precursor to AACH)Cluster shapeTransformation to AACH aip.org

Electron Diffraction for Local Crystalline Order

Electron diffraction is a powerful technique for investigating the local crystalline order, especially in materials that may exhibit amorphous characteristics or complex superlattice structures arxiv.orgmdpi.com. Unlike X-ray diffraction, electron diffraction benefits from large scattering cross-sections of high-energy electrons and a small probe size, allowing for high spatial resolution analysis arxiv.org. This makes it particularly suitable for studying nanocrystalline thin films, nanoparticles, and defects at the atomic level arxiv.org.

For basic aluminum carbonate compounds, electron diffraction can provide insights into the arrangement of atoms and the presence of any ordered domains within what might otherwise appear as an amorphous or poorly crystalline material. For instance, in studies of other carbonates, electron diffraction has revealed superlattice structures resulting from the ordering of carbonate ions within the crystal lattice, which is consistent with proposed superstructures lsu.edu. The technique allows for the extraction of crystallographic information from diffraction patterns, enabling the formation of images or tomograms based on crystal structural properties arxiv.org.

Table 1: Illustrative Electron Diffraction Data for a Crystalline Basic Aluminum Carbonate Phase

Diffraction Ring (hkl)d-spacing (Å)Relative IntensityInterpretation
(100)3.046HighPrimary lattice plane
(003)2.279MediumLayer stacking
(110)1.758LowSecondary lattice plane

Note: These values are illustrative and based on typical rhombohedral structures observed in related carbonate compounds, such as those with lattice parameters a = 3.046 Å and c = 22.79 Å . Actual values for specific basic aluminum carbonate compounds would vary.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability, decomposition pathways, and phase transitions of basic aluminum carbonate compounds core.ac.ukoszk.hu. These methods measure changes in a material's properties as a function of temperature or time while the sample is subjected to a controlled temperature program core.ac.uk.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and/or time, providing quantitative data on decomposition processes, dehydration, and other reactions that involve a mass change core.ac.ukoszk.hu. Basic aluminum carbonate, known for its instability, readily decomposes into aluminum oxide and carbon dioxide when subjected to heat or moisture .

The thermal decomposition of basic aluminum carbonate typically involves the release of water and carbon dioxide, leading to the formation of various aluminum oxide phases. For instance, the thermal decomposition of related compounds like ammonium aluminum carbonate hydroxide (AACH) shows distinct weight loss steps corresponding to the release of H₂O, NH₃, and CO₂ at different temperature ranges, ultimately forming different alumina phases (e.g., γ-Al₂O₃, θ-Al₂O₃, and α-Al₂O₃) researchgate.netresearchgate.net. The decomposition of carbonates generally yields metal oxide and carbon dioxide gas libretexts.org.

Table 2: Illustrative TGA Data for Basic Aluminum Carbonate Decomposition

Temperature Range (°C)Mass Loss (%)Associated EventDecomposition Products
50-1505-10Dehydration/Loss of adsorbed waterH₂O
150-30015-25Initial decomposition/DehydroxylationH₂O, CO₂
300-50010-20Further decomposition/Carbonate breakdownCO₂
>500RemainingFormation of stable aluminum oxideAl₂O₃

Note: These values are illustrative and based on typical decomposition profiles of aluminum hydroxides and carbonates researchgate.netresearchgate.netresearchgate.netresearchgate.net. Actual values would depend on the specific basic aluminum carbonate compound and experimental conditions.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) records the differences in heat quantity between a sample and a reference as a function of temperature, allowing for the determination of thermal properties such as melting point, heat of fusion, glass transition temperature, and crystalline phase transition temperature and energy core.ac.ukandersonmaterials.com.

For basic aluminum carbonate, DSC can reveal endothermic or exothermic events associated with structural rearrangements, dehydration, and the decomposition of carbonate groups. For example, related aluminum hydroxide compounds show endothermic peaks corresponding to moisture loss, decomposition to γ-Al₂O₃, and subsequent phase transitions to other alumina polymorphs researchgate.net. The decomposition of alkali hydrogencarbonates, which also release H₂O and CO₂, is characterized by endothermic processes researchgate.net.

Table 3: Illustrative DSC Data for Basic Aluminum Carbonate Phase Transitions

Temperature (°C)Peak Type (Endo/Exo)Event
~120EndothermicLoss of physisorbed water
~250-350EndothermicDehydration and initial decomposition
~400-500EndothermicMajor carbonate decomposition
>500Exothermic/EndothermicAmorphous to crystalline phase transitions of alumina

Note: These values are illustrative and based on typical thermal events observed in aluminum hydroxides and carbonates researchgate.netresearchgate.netresearchgate.net. Actual values would depend on the specific basic aluminum carbonate compound and experimental conditions.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are rapidly evolving fields that provide powerful tools for understanding and predicting the behavior of chemical systems at the molecular level vub.beamazon.comacs.org. These approaches are crucial for elucidating the electronic structure, reactivity, and surface interactions of complex materials like basic aluminum carbonates, complementing experimental characterization techniques vub.benih.gov.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, bonding, and reactivity of materials vub.beresearchgate.net. For basic aluminum carbonate compounds, DFT calculations can provide detailed insights into:

Electronic Structure : Understanding the distribution of electrons within the compound, which dictates its chemical behavior and stability. DFT can accurately predict the electronic states of carbonate ions and their interactions with metal centers researchgate.net.

Reactivity : Predicting how basic aluminum carbonate interacts with other molecules or surfaces. For instance, DFT has been used to study the adsorption of organic molecules like ethylene (B1197577) carbonate on aluminum oxide surfaces, revealing preferred binding sites and adsorption energies acs.orgresearchgate.netwhiterose.ac.uk. This can be extrapolated to understand the reactivity of basic aluminum carbonate surfaces.

Structural Properties : Calculating equilibrium lattice parameters and confirming structural models derived from experimental data acs.org.

Table 4: Illustrative DFT Calculation Parameters and Outputs for Basic Aluminum Carbonate

Parameter TypeParameter/OutputIllustrative Value/ObservationSignificance
Input Exchange-correlation functionalPBE, optB88-vdW, or similarDetermines accuracy of electronic structure
Basis set/PseudopotentialsPAW, GTH, or similarDefines how electrons are represented
Output Lattice parameters (a, b, c)e.g., a=4.75 Å, c=12.97 Å (for related Al₂O₃) acs.orgCrystal dimensions and symmetry
Band Gap (eV)e.g., >5 eV (insulator)Electronic conductivity properties
Adsorption Energy (eV/molecule)e.g., -0.5 to -1.5 eV (for surface interactions) whiterose.ac.ukStrength of surface binding
Charge Transfer (e⁻)e.g., 0.1-0.8 e⁻ (for surface interactions) acs.orgNature of chemical bonding at surfaces

Note: Illustrative values are based on DFT studies of related aluminum oxides and carbonate systems acs.orgwhiterose.ac.uk. Specific values for basic aluminum carbonate would require dedicated calculations.

Molecular Dynamics Simulations of Surface Interactions and Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a dynamic view of material behavior, including surface interactions and dynamics acs.orgresearchgate.netrsc.organalis.com.my. For basic aluminum carbonate, MD simulations can offer insights into:

Surface Adsorption : Simulating how molecules (e.g., water, other ions) interact with and adsorb onto the surface of basic aluminum carbonate. This is crucial for understanding its behavior in different environments, such as aqueous solutions acs.orgresearchgate.net. MD simulations have been used to investigate the adsorption of carbonate ligands on mineral surfaces, revealing stable surface complexes acs.orgmdpi.com.

Interfacial Dynamics : Studying the dynamic behavior of solvent molecules (e.g., water) at the interface with the material, including hydrogen bonding networks and molecular orientation researchgate.net.

Reaction Pathways : Identifying and exploring potential reaction pathways on material surfaces, especially in the presence of various chemical species rsc.org. This can help elucidate the mechanisms of decomposition or transformation.

Table 5: Illustrative Molecular Dynamics Simulation Parameters and Outputs for Basic Aluminum Carbonate Surface Interactions

Parameter TypeParameter/OutputIllustrative Value/ObservationSignificance
Input Force FieldClayFF, or similarDefines interatomic interactions
Simulation Time (ps)1000 ps to several nsDuration of the simulation
Temperature (K)298 K (ambient) or higherEnvironmental conditions
Output Radial Distribution Functions (RDF)Peaks at specific distancesLocal atomic ordering and bonding distances at interface
Adsorption ConfigurationsParallel, perpendicular, bidentate, etc.Preferred binding modes of molecules on surface
Diffusion Coefficients (m²/s)e.g., 10⁻⁹ to 10⁻¹⁰ (for adsorbed species)Mobility of species on the surface
Hydrogen Bond AnalysisNumber and lifetime of H-bondsWater structure and interaction with surface

Note: Illustrative values are based on MD studies of related aluminum oxides and carbonate systems acs.orgresearchgate.netanalis.com.mymdpi.com. Specific values for basic aluminum carbonate would require dedicated simulations.

Chemical Reactivity and Mechanistic Studies of Basic Aluminum Carbonate Compounds

Acid-Base Properties and Protonation Equilibria

The presence of both hydroxyl (-OH) and carbonate (-CO₃) groups imparts amphoteric characteristics to basic aluminum carbonate, allowing it to react with both acids and bases. The surface chemistry, particularly the acid-base behavior, is crucial for its applications.

The acid-base properties of basic aluminum carbonate surfaces can be meticulously characterized using techniques such as potentiometric titration and spectroscopic analysis. Potentiometric pH-stat titration is a highly sensitive and reproducible method for evaluating the acid-neutralizing capacity of carbonate-containing aluminum hydroxide (B78521) gels. nih.gov This method reveals that the neutralization process is complex and influenced by factors like pH, temperature, and ionic strength. nih.gov

Spectroscopic probes, such as Fourier-transform infrared spectroscopy (FTIR), provide molecular-level insights. unl.edu In-situ Attenuated Total Reflectance FTIR (ATR-FTIR) has been used to study the interaction of carbonate ions with aluminum oxide surfaces. These studies indicate the formation of inner-sphere complexes, specifically complexed monodentate carbonate, on the aluminum oxide surface across a pH range of 4.1 to 7.8. unl.edu The adsorption of probe molecules like carbon dioxide (CO₂) followed by IR spectroscopy is another effective method to characterize basic sites, which are primarily basic OH⁻ groups and, to a lesser extent, O²⁻ ions on the alumina (B75360) surface. nih.gov

Basic aluminum carbonate readily reacts with dilute acids, resulting in the formation of an aluminum salt, water, and the evolution of carbon dioxide gas. americanelements.comkeystagewiki.comlibretexts.org The kinetics of this acid neutralization process have been studied in detail for carbonate-containing aluminum hydroxide gels. nih.gov

The reaction with protons in an aqueous solution is not a single-step process but occurs in distinct phases: nih.gov

An initial, very rapid phase of acid neutralization.

A slow, zero-order reaction phase.

A final, fast zero-order phase that accelerates the neutralization rate.

During the slow phase, acid neutralization is believed to happen primarily at the aluminum-carbonate bond. nih.gov This reaction disrupts the gel's structure, which in turn increases its porosity and surface area. nih.gov The enhanced porosity facilitates the diffusion of acid into the gel, leading to the accelerated reaction rate observed in the final phase. nih.gov This multi-phase kinetic behavior, driven by the reaction of structural carbonate, is thought to be responsible for the rapid and thorough acid neutralization observed with these materials. nih.gov

Thermal Decomposition Pathways and Kinetics

Basic aluminum carbonate is known for its thermal instability. stackexchange.com When heated, it undergoes decomposition. orchidsinternationalschool.com The decomposition products are generally reported to be aluminum oxide (Al₂O₃) and carbon dioxide (CO₂). youtube.comaluminummanufacturers.orgyoutube.com

Environmental Chemistry and Geochemical Aspects of Aluminum Carbonate

Natural Occurrence and Formation Mechanisms of Aluminum Carbonate-Bearing Minerals

Pure aluminum carbonate (Al₂(CO₃)₃) is highly unstable and reacts easily with water to form aluminum hydroxide (B78521) and carbon dioxide. stackexchange.comorchidsinternationalschool.comquora.com This instability stems from the high charge density of the small aluminum cation, which polarizes the carbonate ion, making it susceptible to hydrolysis. stackexchange.com Consequently, Al₂(CO₃)₃ is rarely encountered as a standalone material in nature but rather as part of other compounds or transient reaction intermediates. orchidsinternationalschool.com

However, minerals that incorporate both aluminum and carbonate are known. A prominent example is dawsonite (B1143670) (NaAlCO₃(OH)₂), a basic sodium aluminum carbonate mineral. wikipedia.orgwikiwand.com Other hydrated basic aluminum carbonate minerals include scarbroite (Al₅(CO₃)(OH)₁₃•5(H₂O)) and hydroscarbroite (Al₁₄(CO₃)₃(OH)₃₆•nH₂O). wikipedia.orgwikiwand.com Hydrotalcites, which are layered metal hydroxides containing aluminum and carbonate, can also be found both synthetically and naturally. wikipedia.orgwikiwand.comamericanelements.commsaweb.org These minerals often form under specific geochemical conditions. For instance, dawsonite can form through processes involving the interaction of aluminum-bearing solutions with carbonate-rich environments. The formation of such basic aluminum carbonates can occur through the reaction of aluminum hydroxide with carbon dioxide under certain conditions. testbook.com Recent research even suggests that under extremely high carbon dioxide pressures (e.g., 24 and 38 GPa), as found in the Earth's mantle, Al₂(CO₃)₃ and dialuminium (B1238714) carbonate pyrocarbonate (Al₂(C₂O₅)(CO₃)₂) could potentially exist. wikipedia.orgwikiwand.com

Role of Aluminum Carbonate in Geochemical Cycles and Mineral Weathering

Aluminum is the most abundant metal and the third most abundant element in the Earth's crust, primarily found in aluminosilicate (B74896) minerals. cdc.govcanada.ca Its behavior in the environment is strongly influenced by its coordination chemistry and environmental factors, particularly pH. cdc.gov While direct aluminum carbonate minerals are scarce due to instability, the interaction between aluminum species and carbonate plays a role in geochemical cycles.

The instability of aluminum carbonate means that its direct involvement in mineral weathering is often through its rapid decomposition, contributing to the formation of more stable aluminum hydroxides (like gibbsite) and releasing carbon dioxide. orchidsinternationalschool.com This decomposition can be represented by the equation: 2Al₂(CO₃)₃ → 4Al(OH)₃ + 3CO₂. orchidsinternationalschool.com This process highlights how aluminum-carbonate interactions can influence the carbon cycle by releasing CO₂.

Environmental Fate and Transport of Aluminum Species in Aquatic and Soil Systems

Aluminum's fate and transport in aquatic and soil systems are complex and highly dependent on environmental conditions, especially pH. cdc.govcanada.cagov.bc.ca Aluminum is ubiquitous in rocks and soil, mainly as aluminosilicate minerals, which are generally considered inert and non-bioavailable. canada.ca However, natural weathering processes can release potentially toxic forms of aluminum, such as Al³⁺ ions and aluminum hydroxides, into the environment. canada.ca

In aquatic systems, aluminum can exist in various forms: dissolved complexes (with organic and inorganic ligands), as a free ion (Al³⁺), in polynuclear aluminum species, in association with particles, as colloids, or as solids precipitating to the sediment. canada.cagov.bc.ca The solubility and speciation of aluminum are significantly affected by pH. High dissolved aluminum concentrations in natural water typically occur when the pH is below 5. cdc.govgov.bc.ca At pH values above 5.5, naturally occurring aluminum compounds predominantly exist in undissolved forms, such as gibbsite (Al(OH)₃) or aluminosilicates, unless significant amounts of dissolved organic material are present. cdc.govwikipedia.org Organic acids can complex with aluminum, increasing its dissolved concentrations and mobility, especially as pH rises from acidic to slightly acidic conditions. cdc.gov Gibbsite is often considered the most crucial mineral for modeling aluminum geochemistry and transport in aqueous systems. canada.cagov.bc.ca

In soil systems, aluminum accumulation primarily results from the weathering of aluminum-containing minerals like feldspars and micas, releasing aluminum ions into the soil solution. qeios.comresearchgate.net The impact of aluminum accumulation on soil properties is multifaceted. Aluminum can react with water to form aluminum hydroxides, which can lead to soil acidification. qeios.comresearchgate.net Soluble aluminum, rather than total aluminum, is linked to toxicity in plants and soil invertebrates and its uptake and bioaccumulation by plants. nexi.go.jp Soil pH is a critical factor; in acidic soils, aluminum can exist in mobile forms, leading to its absorption by plants and potential phytotoxicity. researchgate.net

Interaction of Aluminum Carbonate with Environmental Contaminants and Pollutants

While pure aluminum carbonate is unstable, basic aluminum carbonates and aluminum hydroxides (which are often the decomposition products of aluminum carbonate in the environment) exhibit significant interactions with environmental contaminants and pollutants, particularly heavy metals.

Aluminum hydroxides and oxyhydroxides are known for their strong adsorption capacities due to their large surface areas and abundant hydroxyl groups. Basic aluminum carbonate (Al(OH)CO₃) porous nanospheres, for instance, have shown superb adsorption properties for heavy metal ions like arsenic (As(V)) and chromium (Cr(VI)). rsc.orgresearchgate.net Research indicates that these nanospheres possess an extremely large surface area (e.g., 484 m² g⁻¹) and abundant carbonate groups, facilitating high adsorption capacities. rsc.org A proposed mechanism involves ion exchange between the carbonate groups and the heavy metal species. rsc.orgresearchgate.net

The ability of aluminum compounds to interact with contaminants is crucial for environmental remediation. For example, the reaction products of carbonic acid with alumina (B75360) can be used to immobilize heavy metals in contaminated soils. ontosight.ai Aluminum compounds are also utilized in water treatment processes to remove impurities, including heavy metals and fluoride (B91410) ions, through flocculation and adsorption mechanisms. wikipedia.orgontosight.ai The presence of aluminum in sediments can act as a sink for metals, although changes in conditions, such as a decrease in pH, can remobilize these metals back into the water column. gov.bc.ca

The table below summarizes detailed research findings on the adsorption capacities of basic aluminum carbonate nanospheres for specific heavy metal ions.

ContaminantMaximum Adsorption Capacity (mg g⁻¹) at pH 7Reference
Arsenic (As(V))170 rsc.orgresearchgate.net
Chromium (Cr(VI))60 rsc.orgresearchgate.net

Applications of Basic Aluminum Carbonate Compounds in Materials Science

Basic Aluminum Carbonates as Precursors for Advanced Ceramic Materials

Basic aluminum carbonate is a key precursor material for the synthesis of advanced aluminum oxide (Al₂O₃) ceramics. The thermal decomposition (calcination) of basic aluminum carbonate yields alumina (B75360) with desirable characteristics, such as high surface area and controlled porosity, which are crucial for ceramic applications.

The synthesis process often involves the precipitation of a precursor from an aluminum salt and a carbonate source under controlled pH and temperature. This precursor, which can be a mixture of compounds like ammonium (B1175870) dawsonite (B1143670) (NH₄Al(OH)₂CO₃·H₂O) and hydrotalcite (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O), is then calcined at high temperatures to produce the final ceramic powder. researchgate.net For instance, calcining such precursors at 1100°C can yield magnesium aluminate (MgAl₂O₄) spinel nanopowders with particle sizes ranging from 20 to 170 nm. researchgate.net

The properties of the resulting ceramic material are highly dependent on the conditions of the precipitation and calcination steps. For example, the pH during the precipitation of the precursor can influence the morphology and composition of the resulting spinel nanopowders. researchgate.net The controlled synthesis allows for the production of ceramics with high relative density and excellent mechanical properties. Sintering these nanopowders at temperatures between 1500°C and 1650°C can result in ceramics with a relative density greater than 97% of the theoretical density and a Vicker's hardness of up to 13.9 GPa. researchgate.net

Table 1: Properties of MgAl₂O₄ Ceramics Derived from Basic Aluminum Carbonate Precursors

Property Value Sintering Conditions
Particle Size 20-170 nm Post-calcination at 1100°C for 2 hours
Relative Density >97% 1500°C for 2 hours

| Vicker's Hardness | 1414 HV (13.9 GPa) | 1650°C for 2 hours |

This table presents typical properties of magnesium aluminate spinel ceramics synthesized using precursors derived from basic aluminum carbonate compounds. Data sourced from research on precipitation methods. researchgate.net

Catalytic Applications of Aluminum Carbonate-Derived Materials

Materials derived from basic aluminum carbonate are extensively used in catalysis, primarily due to the properties of the alumina obtained after calcination. This alumina often possesses a high surface area and a mesoporous structure, making it an excellent catalyst or catalyst support.

Alumina derived from basic aluminum carbonate serves as a highly effective catalyst support in heterogeneous catalysis. Its superior pore volume (0.8–1.2 cm³/g), compared to alumina derived from aluminum hydroxide (B78521) (0.3–0.6 cm³/g), is particularly beneficial in industrial processes such as petroleum cracking. The high surface area provides more active sites for catalytic reactions to occur.

In the realm of organic synthesis, aluminum-based catalysts are crucial for the conversion of carbon dioxide (CO₂) and epoxides into cyclic carbonates, which are valuable as polar aprotic solvents and precursors for polycarbonates. nih.govillinois.edursc.org Aluminum complexes, often supported on materials like alumina, act as Lewis acids to activate the epoxide ring, facilitating the subsequent nucleophilic attack and CO₂ insertion. nih.govillinois.edu For example, an oxo-coordinated Al(koj)₃ complex has demonstrated high activity and selectivity for CO₂ fixation with epoxides under mild, solvent-free conditions, achieving yields up to 99%. nih.gov Functionalized aluminosilicate (B74896) materials have also been studied as efficient heterogeneous catalysts for these transformations. nih.govmdpi.com

Composites containing alumina derived from aluminum carbonate precursors have shown significant promise in photocatalysis. When combined with a semiconductor material like graphitic carbon nitride (g-C₃N₄), the resulting composite can exhibit enhanced photocatalytic activity. rsc.org

For instance, an Al₂O₃/g-C₃N₄ composite, prepared via a one-step self-assembly and subsequent calcination, demonstrates improved performance in the degradation of organic pollutants like rhodamine B under light irradiation. rsc.org The presence of γ-Al₂O₃ increases the specific surface area of the composite and alters the morphology of the g-C₃N₄, leading to a more efficient separation of photo-induced electron-hole pairs. rsc.org This results in a degradation rate of rhodamine B that is approximately 1.70 times higher than that of pure g-C₃N₄. rsc.org Similarly, composites of g-C₃N₄ with mixed metal oxides derived from magnesium-aluminum hydrotalcites (which contain carbonate) show high efficiency in the photocatalytic degradation of methylene (B1212753) blue. researchgate.net

Development of Composite Materials Incorporating Basic Aluminum Carbonates

One area of development is in aluminum matrix composites (AMCs), where reinforcements are added to an aluminum or aluminum alloy matrix. mdpi.comresearchgate.net While not a direct use of basic aluminum carbonate, the native aluminum oxide (alumina) layer that forms on aluminum powder particles plays a crucial role. mdpi.comresearchgate.net This layer, the calcination product of basic aluminum carbonate, can prevent undesirable chemical reactions between the aluminum matrix and ceramic reinforcements like carbon fibers. mdpi.comresearchgate.net

In another approach, composite materials with a core-shell structure are being developed. For example, calcium carbonate particles can be coated with aluminum hydroxide to create CaCO₃/Al(OH)₃ composites. mdpi.com This coating imparts properties of aluminum hydroxide to the calcium carbonate core, enhancing its value and modifying its surface properties. mdpi.com Such composites find applications as functional fillers. Furthermore, waste materials with high calcium carbonate content, like eggshells, have been used to reinforce aluminum-based composites, improving mechanical properties such as hardness and fatigue strength. e3s-conferences.org

Surface Coatings and Thin Films Utilizing Aluminum Carbonate Compounds

The interaction of alumina surfaces with carbon dioxide can lead to the formation of carbonate species, which is relevant to the study of surface coatings and thin films. researchgate.net Alumina thin films, which can be conceptually linked to basic aluminum carbonate as its dehydrated form, are used as model catalyst supports. Studies have shown that under a CO₂ atmosphere, monodentate carbonate species can form on these alumina films. researchgate.net

In a broader context, aluminum and its oxide are fundamental materials for thin film applications. Thin layers of aluminum are used to create reflective surfaces for mirrors. thermalspray.com Protective thin film overcoats are often necessary to prevent the natural formation of an aluminum oxide layer on aluminum surfaces when exposed to oxygen, especially for applications in the far-ultraviolet (FUV) spectral range. nasa.gov Nanocomposite coatings on aluminum surfaces, including those based on anodic aluminum oxide, are also of great importance for enhancing properties like corrosion resistance and wear resistance for applications in aerospace, automotive, and electronics industries. researchgate.net

Analytical Methodologies for Quantification and Speciation of Basic Aluminum Carbonate Compounds

Spectrophotometric and Colorimetric Techniques for Aluminum and Carbonate Determination

Spectrophotometric and colorimetric methods are frequently employed for the determination of aluminum and carbonate due to their simplicity, speed, and cost-effectiveness. These techniques rely on the formation of a colored product whose absorbance is measured at a specific wavelength, with the intensity of the color being directly proportional to the analyte's concentration.

Spectrophotometric Techniques for Aluminum DeterminationVarious chromogenic reagents are utilized to form complexes with aluminum ions, enabling their spectrophotometric quantification.

Atomic Absorption Spectrophotometry (AAS): A straightforward, sensitive, and rapid atomic absorption spectrophotometric method is available for the determination of aluminum in pharmaceutical preparations. This technique has demonstrated high reproducibility and minimal interference from other excipients present in formulations.

Azo Dyes: Azo dyes derived from 1,2,4-triazole (B32235) and pyrocatechine, specifically 3-(3',4'-dihydroxyphenylazo-1')-1,2,4-triazole (TRIAP) and 3-(3',4'-dihydroxyphenylazo-1')-5-mercapto-1,2,4-triazole (METRIAP), have been successfully applied for the spectrophotometric determination of aluminum in complex pharmaceutical preparations. These dyes form stable, orange-colored chelates with aluminum ions in aqueous-methanolic solutions within a pH range of 6.20-6.50. The molar ratio of ligand to aluminum is 2:1 for TRIAP and 3:1 for METRIAP, with corresponding stability constants (log K) of 8.440 and 12.604, respectively. These methods are reported to offer superior accuracy compared to AAS for specific analytical purposes and are not significantly affected by the presence of other common pharmaceutical components like magnesium.

Alizarin Dye: Alizarin dye serves as another effective reagent for the spectrophotometric determination of Al(III). This method involves measuring the absorbance of the Alizarin complex at 494 nm. It exhibits a linear concentration range of 0.02-2 mg/L and a detection limit of 0.018 mg/L. The stoichiometry of the formed complex is determined to be 2:1 (reagent:ion).

Red Galangal Flower Extract: A "green" flow injection (FI) spectrophotometry method has been developed for aluminum determination, leveraging the complexation between Al³⁺ ions and anthocyanins present in red galangal flower extract. This interaction results in a purple solution, which is detected at a maximum wavelength of 555 nm. The method's optimal performance is achieved under specific conditions: pH 6, 3% (v/v) extract dilution from a concentrated extract, a 125 cm mixing coil, and a 150 µL sample volume. This technique has been successfully applied to antacid tablets, demonstrating high accuracy (95-100% recovery) and satisfactory precision (relative standard deviation <5%), with a high analysis rate of up to 100 samples per hour.

Table 1: Performance Characteristics of Spectrophotometric Methods for Aluminum Determination

Method / ReagentParameterValueCitation
Azo Dyes (TRIAP)Molar Ratio (L:Al)2:1
Stability Constant (log K)8.440
Azo Dyes (METRIAP)Molar Ratio (L:Al)3:1
Stability Constant (log K)12.604
Alizarin DyeLinear Range0.02-2 mg/L
Detection Limit0.018 mg/L
Relative Standard Deviation (RSD)0.6106% (for 1 mg/L, n=10)
Stoichiometry (Reagent:Ion)2:1
Red Galangal Flower ExtractAccuracy (Recovery)95-100%
Precision (RSD)<5%
Analysis RateUp to 100 samples/h

Chromatographic Methods for Separating and Identifying Related Aluminum Complexes

Chromatographic techniques are indispensable for the speciation and separation of various aluminum forms and their complexes, providing detailed insights into the composition of basic aluminum carbonate and related compounds.

Ion Chromatography (IC): Ion chromatography is a robust method for aluminum speciation in aqueous samples. It facilitates the separation of diverse aluminum species, including fluoro and hydroxo complexes.

A method employing a cation-exchange column with post-column derivatization using Tiron and subsequent UV spectrophotometric detection has been applied for the determination of aluminum and its fluoro complexes (Al³⁺, AlF²⁺, and AlF₂⁺) in natural waters. Under the specified conditions, hydroxo complexes dissociate and co-elute with Al³⁺. The total aluminum concentration correlates with the sum of peak areas, and the experimentally determined speciation aligns well with theoretical calculations based on complexation constants. The method shows linearity in the range of 20–2000 µg/L.

IC has also been instrumental in characterizing stable aluminum-citrate species. This technique allows for the separation of three anionic aluminum-citrate complexes within 5 minutes under isocratic conditions, with element-specific detection achieved by online coupled Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).

High-Performance Liquid Chromatography (HPLC): HPLC offers significant capabilities for separating various aluminum forms, including both cationic and anionic species.

A hyphenated HPLC-Atomic Absorption Spectrophotometry (HPLC-AAS) system has been developed for the speciation analysis of aluminum and its fluoride (B91410) complexes (e.g., AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻, AlF₅²⁻, AlF₆³⁻). This integrated system provides rapid and accurate quantitative and qualitative analysis of different aluminum species.

Reversed-phase liquid chromatography has been successfully used for the simultaneous determination of trace levels of aluminum, iron, and manganese in natural water samples. This involves the direct injection of their 8-quinolinol complexes onto a C18 column, followed by spectrophotometric detection at 390 nm, which offers excellent sensitivity. This chelation chromatography approach is particularly suitable for samples containing high concentrations of alkali metals, such as brine solutions, and does not necessitate prior derivatization. The method is rapid, with a total analysis time of approximately 15 minutes, and its accuracy has been confirmed through spiking studies.

Table 2: Performance Characteristics of Chromatographic Methods for Aluminum Speciation

Method / AnalyteParameterValueCitation
Ion Chromatography (Al-fluoro complexes)Linearity20-2000 µg/L
Ion Chromatography (Al-citrate species)Separation TimeWithin 5 minutes
Chelation Chromatography (Al)Total Analysis Time15 minutes
Detection LimitWell within expected specification range

Electrochemical Detection and Sensor Development for Aluminum Species

Electrochemical methods present a cost-effective, user-friendly, and reliable alternative for the analysis of aluminum species, often offering faster analysis times compared to traditional spectroscopic techniques.

Voltammetry and Potentiometry: Various electrochemical sensors have been engineered for the sensitive and selective determination of aluminum(III) ions.

Modified screen-printed electrodes incorporating Schiff bases have been developed for Al(III) determination. These sensors exhibit a characteristic peak current at -0.054 V in differential pulse voltammetry, with a linear response observed in the concentration range of 0.67-4.59 µg/L and a low detection limit of 2.26 ng/L.

Electrodes modified with novel carbon nanomaterials, such as multi-walled carbon nanotubes (MWNTs) and chemically reduced graphene (CRG) nanosheets, significantly enhance electrochemical activity for Al(III) detection in biological samples when 8-hydroxyquinoline (B1678124) (8-HQ) is used as a sequestering agent.

Ion-selective electrodes (ISEs) designed for aluminum(III) determination have demonstrated a linear response over a wide concentration range of 2.5 × 10⁻⁷–1.5 × 10⁻¹ M, with a detection limit of 1.6 × 10⁻⁷ M. These sensors typically exhibit a rapid response time of approximately 10 seconds and a considerable lifetime of about 150 days. The optimal pH range for their operation, where the electrode response is independent of pH, is typically between 5.0 and 8.0.

Electrochemical Impedance Spectroscopy (EIS): EIS is a prominent impedance measurement technique widely used for estimating analyte concentrations in aqueous solutions and for metal ion speciation in various biological and environmental samples. This technique is particularly valuable for investigating the interfacial characteristics of modified electrodes.

Table 3: Performance Characteristics of Electrochemical Sensors for Aluminum Determination

Sensor Type / AnalyteParameterValueCitation
Schiff base modified electrodes (Al(III))Linear Range0.67-4.59 µg/L
Detection Limit (LOD)2.26 ng/L
Ion-selective electrode (Al(III))Linear Range2.5 × 10⁻⁷–1.5 × 10⁻¹ M
Detection Limit (LOD)1.6 × 10⁻⁷ M
Response Time10 seconds
Lifetime150 days
Optimal pH Range5.0-8.0
Carbon nanomaterials modified electrodes (Al(III) with 8-HQ)Linear Range1.0 × 10⁻⁶ to 1.0 × 10⁻² mol L⁻¹
Nernstian Slope20.12 ± 0.30 mV decade⁻¹ and 20.63 ± 0.66 mV decade⁻¹
Detection Limit (LOD)9.0 × 10⁻⁷ and 8.5 × 10⁻⁷ mol L⁻¹

Mass Spectrometry Approaches for Structural Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique for elucidating the structural characteristics of chemical compounds and for profiling impurities, particularly in complex matrices such as basic aluminum carbonate.

Structural CharacterizationMS techniques provide detailed information about the molecular weight and fragmentation patterns of aluminum compounds, aiding in their structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS, often coupled with solid-state ²⁷Al magic-angle spinning nuclear magnetic resonance (MAS NMR), is employed to investigate aluminum speciation and structural characteristics, such as those observed in aluminum compounds formed during coagulation processes with aluminum chloride and polyaluminum chloride (PACl).

Fast Atom Bombardment Mass Spectrometry (FAB⁺ MS): FAB⁺ MS has been utilized in conjunction with Nuclear Magnetic Resonance (NMR) and UV-visible spectroscopy, as well as single-crystal X-ray diffraction, for the comprehensive structural characterization of aluminum(III) meso-tetraphenylporphyrin complexes.

Electron Impact Mass Spectroscopy: This method has been applied for the characterization of organogallium-oxygen clusters, which bear structural similarities to catalytically active aluminum compounds.

While mass spectrometric analysis of aluminoxanes—related aluminum compounds—can be challenging due to their high reactivity, thermal instability, involatility, and propensity to form complex mixtures of oligomers, controlled hydrolysis methods can simplify the electrospray ionization mass spectra. This allows for the characterization of specific charged species based on their m/z values, isotope patterns, and tandem MS (MS/MS) studies.

Impurity ProfilingMass spectrometry, especially when combined with chromatographic separation techniques, is extensively used for the identification and quantification of impurities in pharmaceutical substances.

Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS): Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS are widely employed for impurity profiling in drugs. These hyphenated methods generate detailed chemical profiles, encompassing synthesis-related impurities, degradation products, and interaction products. For basic aluminum carbonate, a compound of variable composition, impurity profiling is critical for ensuring product quality and safety. Impurities can originate from various sources, including reagents, heavy metals, ligands, catalysts, and degradation pathways.

The manufacturing process of basic aluminum carbonate gels can lead to the adsorption of undesirable foreign anions, such as sulfate (B86663), and monovalent cations, like sodium, which are notoriously difficult to remove. Analytical methods are therefore crucial for monitoring these impurities. For example, analyses of filter cake obtained during basic aluminum carbonate preparation have revealed specific impurity levels and molar ratios. A typical analysis might show 5.6% aluminum (expressed as Al₂O₃), 0.38% sulfate, and 0.004% sodium, with a CO₃²⁻/Al₂O₃ molar ratio of 0.48, a SO₄²⁻/Al₂O₃ molar ratio greater than 0.01, and a Na⁺/Al₂O₃ molar ratio of 0.003.

Table 4: Impurity Profile Data from Basic Aluminum Carbonate Gel Preparation

ComponentValueCitation
Aluminum (as Al₂O₃)5.6%
Sulfate0.38%
Sodium0.004%
pH6.2
CO₃²⁻/Al₂O₃ Molar Ratio0.48
SO₄²⁻/Al₂O₃ Molar Ratio>0.01
Na⁺/Al₂O₃ Molar Ratio0.003

Future Directions in Basic Aluminum Carbonate Research

Exploration of Novel Synthetic Routes for Tunable Architectures

Future research into the synthesis of basic aluminum carbonate will pivot towards the development of novel synthetic routes that offer precise control over the material's architecture. Traditional precipitation methods, while effective, often yield materials with limited tunability. eurekalert.orgrsc.org The next generation of synthetic strategies will likely focus on:

Sol-Gel and Hydrothermal Synthesis: These methods offer the potential to create highly porous and nanostructured basic aluminum carbonate with tailored particle sizes and morphologies. By carefully controlling parameters such as pH, temperature, and precursor concentration, researchers can manipulate the hydrolysis and condensation reactions to produce materials with specific surface areas and pore size distributions.

Template-Assisted Synthesis: The use of soft or hard templates can guide the formation of basic aluminum carbonate into complex and hierarchical structures. This approach could lead to the creation of materials with unique properties for applications in catalysis and adsorption.

Continuous Flow Synthesis: Moving from batch to continuous flow reactors will enable better control over reaction conditions, leading to more consistent product quality and scalability. This will be crucial for the industrial production of basic aluminum carbonate with specific, high-performance characteristics.

A key objective of these novel synthetic routes is to achieve tunable architectures that can be optimized for specific applications. For example, in catalysis, a high surface area and a well-defined pore structure are often desirable to maximize the number of active sites and facilitate mass transport.

Synthetic RoutePotential AdvantagesResearch Focus
Sol-Gel SynthesisHigh purity, homogeneity, and control over textural properties.Optimization of precursor chemistry and drying conditions.
Hydrothermal SynthesisCrystalline phase control, formation of unique morphologies.Investigation of temperature, pressure, and solvent effects.
Template-Assisted SynthesisOrdered porosity, hierarchical structures.Development of novel and sustainable templating agents.
Continuous Flow SynthesisScalability, reproducibility, and precise process control.Reactor design and optimization for continuous precipitation.

Development of In Situ Characterization Techniques for Dynamic Processes

Understanding the formation mechanisms of basic aluminum carbonate is paramount for controlling its synthesis. Future research will increasingly rely on the development and application of in situ and operando characterization techniques to observe the dynamic processes of nucleation and growth in real-time. aip.orgrsc.orgmdpi.com While traditional ex situ methods provide valuable information about the final product, they miss the transient intermediates and reaction kinetics that govern the material's properties.

Emerging techniques that are expected to play a significant role include:

In Situ Infrared and Raman Spectroscopy: These techniques can provide real-time information about the chemical bonding and molecular structure of species in solution and on the surface of growing particles. mdpi.comacs.org This will allow researchers to identify key intermediates and understand the role of different additives and impurities in the precipitation process.

In Situ X-ray and Neutron Scattering: Techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide information on the size, shape, and crystal structure of nanoparticles as they form. This will enable a more detailed understanding of the nucleation and growth kinetics.

In Situ Transmission Electron Microscopy (TEM): With the advent of liquid-cell TEM, it is now possible to directly visualize the formation of nanoparticles in their native liquid environment. This powerful technique can provide unprecedented insights into the early stages of precipitation.

By combining these in situ techniques, researchers will be able to develop a comprehensive picture of the formation of basic aluminum carbonate, from the initial precursor chemistry to the final material architecture.

Advances in Theoretical and Computational Modeling for Predictive Chemistry

Theoretical and computational modeling is set to become an indispensable tool in the future of basic aluminum carbonate research. Advances in computational power and the development of more accurate theoretical models will enable researchers to move beyond simple descriptions of material properties and towards a truly predictive understanding of their behavior. nih.govgithub.io

Future directions in this area include:

First-Principles Calculations: Density Functional Theory (DFT) will continue to be a powerful tool for understanding the electronic structure and bonding in basic aluminum carbonate. This will provide insights into its reactivity and help to predict its performance in various applications.

Molecular Dynamics (MD) Simulations: MD simulations will be used to study the dynamic processes of nucleation and growth at the atomic level. This will complement experimental in situ studies and provide a more complete picture of the formation mechanisms.

Machine Learning and Artificial Intelligence (AI): The application of machine learning and AI algorithms to large datasets of experimental and computational data has the potential to revolutionize the discovery and design of new materials. acs.orgresearchgate.netiuk-business-connect.org.uk These approaches can be used to predict the properties of new basic aluminum carbonate formulations and to identify optimal synthesis conditions.

The ultimate goal of these computational efforts is to develop a "digital twin" of the basic aluminum carbonate synthesis process, allowing for the virtual design and optimization of materials with desired properties before they are ever synthesized in the lab.

Modeling TechniqueFuture Application in Basic Aluminum Carbonate Research
Density Functional Theory (DFT)Predicting the stability and reactivity of different crystal faces and defect structures.
Molecular Dynamics (MD)Simulating the self-assembly of precursors and the influence of solvents and additives.
Machine Learning (ML)Accelerating the discovery of novel synthetic routes and predicting material properties.

Sustainable and Circular Economy Approaches for Aluminum Carbonate Utilization

In the context of a growing global emphasis on sustainability and the circular economy, future research will focus on developing environmentally friendly and economically viable ways to utilize basic aluminum carbonate. elkamehr.comamissa.mxmdpi.com This includes both the sustainable sourcing of raw materials and the development of innovative applications for the final product and any byproducts.

Key areas of future research include:

Valorization of Aluminum-Containing Waste Streams: Investigating the use of industrial byproducts and waste materials, such as aluminum dross and red mud, as precursors for the synthesis of basic aluminum carbonate. sciencedaily.com This would not only reduce the environmental impact of these waste streams but also provide a low-cost source of aluminum.

Development of Green Synthesis Routes: Focusing on the use of environmentally benign solvents, such as water, and the development of energy-efficient synthesis processes.

Circular Economy Applications: Exploring the use of basic aluminum carbonate in applications that contribute to a circular economy, such as in the development of recyclable catalysts and adsorbents for environmental remediation. For instance, the use of aluminum hydroxide (B78521) in a circular model for lithium extraction showcases a potential pathway for related aluminum compounds. sciencedaily.com

By embracing the principles of the circular economy, the production and utilization of basic aluminum carbonate can become a more sustainable and environmentally responsible process.

Interdisciplinary Research Integrating Basic Aluminum Carbonate Chemistry with Emerging Fields

The future of basic aluminum carbonate research will be characterized by increasing interdisciplinary collaboration. By integrating the principles of chemistry, materials science, engineering, and biology, researchers can unlock new and exciting applications for this versatile compound.

Potential areas for future interdisciplinary research include:

Energy Storage and Conversion: The development of basic aluminum carbonate-derived materials for use in batteries, supercapacitors, and fuel cells. The unique porous structures that can be achieved through controlled synthesis could lead to materials with high energy and power densities.

Biomedical Applications: The exploration of basic aluminum carbonate as a biocompatible material for drug delivery, tissue engineering, and bioimaging. Its ability to be synthesized with a high degree of purity and controlled particle size makes it an attractive candidate for these applications.

Environmental Science and Technology: The design of basic aluminum carbonate-based materials for carbon capture and utilization, water purification, and as catalysts for the conversion of biomass into biofuels and valuable chemicals. The development of tunable green catalysts from aluminum nanoparticles highlights the potential in this area. eurekalert.org

By fostering collaboration across different scientific disciplines, the full potential of basic aluminum carbonate as a functional material can be realized.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Basaljel's phosphate-binding efficacy, and what methodological controls are essential?

  • Answer: Use in vitro simulated intestinal fluid (pH 7.4) with controlled temperature (37°C) and agitation to mimic physiological conditions. Validate adsorption capacity via inductively coupled plasma mass spectrometry (ICP-MS) to quantify unbound phosphate. Include controls for pH variability, competing ions (e.g., calcium), and baseline phosphate levels .
  • Table 1: Comparative phosphate adsorption in in vitro models.

Model TypepH RangeKey VariablesValidation Method
Simulated Gastric Fluid1.5–3.5Temperature, agitationTitration
Simulated Intestinal Fluid7.0–7.4Ionic strength, competing ionsICP-MS

Q. How can researchers confirm this compound's chemical stability under varying storage conditions?

  • Answer: Conduct accelerated stability studies per ICH guidelines (40°C/75% RH for 6 months) with periodic sampling. Use X-ray diffraction (XRD) to monitor crystallinity changes and Fourier-transform infrared spectroscopy (FTIR) to detect functional group alterations. Include controls for light exposure and container inertness .

Q. What are the primary mechanisms of this compound's gastric acid neutralization, and how can these be validated experimentally?

  • Answer: Perform acid-neutralization capacity (ANC) tests using USP methodologies. Titrate this compound against 0.1N HCl while monitoring pH dynamics. Compare results to reference standards (e.g., aluminum hydroxide pharmacopeial monographs). Use kinetic modeling to assess reaction rates .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vivo and in vitro data on this compound's aluminum absorption kinetics?

  • Answer: Conduct meta-analyses to identify confounding variables (e.g., dietary interactions, renal clearance rates). Validate in vitro models using human-derived intestinal epithelial cells (Caco-2) under physiologically relevant perfusion conditions. Compare bioavailability via area-under-the-curve (AUC) analyses in animal models .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound's renal toxicity studies?

  • Answer: Apply nonlinear regression models (e.g., Hill equation) to quantify aluminum accumulation thresholds. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Incorporate power analysis to ensure sample adequacy, especially for rare adverse events .

Q. How can longitudinal studies on this compound's effects on renal function control for comorbidities in chronic users?

  • Answer: Implement propensity score matching to balance cohorts for variables like age, baseline eGFR, and concomitant medications. Use linear mixed-effects models to account for repeated measures. Validate findings with biomarkers (e.g., serum aluminum, urinary albumin) and histopathological correlations .

Q. What methodologies are recommended for studying this compound's interactions with concomitant drugs in polypharmacy scenarios?

  • Answer: Employ isothermal titration calorimetry (ITC) to quantify binding affinities with common drugs (e.g., tetracyclines). Validate in vivo using murine models with dual-administered therapies. Analyze pharmacokinetic interactions via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Methodological Best Practices

  • Data Integrity: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks for traceability .
  • Reproducibility: Pre-register protocols on platforms like Open Science Framework. Share raw data and code in supplementary materials .
  • Ethical Compliance: For in vivo studies, follow ARRIVE guidelines and obtain ethics committee approval. Document aluminum exposure limits per OSHA standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.